2,2-diphenyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide
Description
2,2-Diphenyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide is a substituted acetamide characterized by a diphenyl group at the α-carbon of the acetamide backbone, with nitrogen-bound thiophen-3-ylmethyl and 2,2,2-trifluoroethyl substituents.
Properties
IUPAC Name |
2,2-diphenyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3NOS/c22-21(23,24)15-25(13-16-11-12-27-14-16)20(26)19(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-12,14,19H,13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIWATMLZXRWLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N(CC3=CSC=C3)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-diphenyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide typically involves multiple steps:
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Formation of the Acetamide Backbone: : The initial step often involves the formation of the acetamide backbone through the reaction of 2,2-diphenylacetic acid with an amine derivative. This can be achieved using coupling reagents such as carbodiimides under mild conditions.
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Introduction of the Thiophene Ring: : The thiophene ring can be introduced via a nucleophilic substitution reaction. Thiophen-3-ylmethyl chloride can react with the intermediate acetamide in the presence of a base like potassium carbonate.
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Addition of the Trifluoroethyl Group: : The final step involves the introduction of the trifluoroethyl group. This can be accomplished through a nucleophilic substitution reaction using 2,2,2-trifluoroethyl bromide in the presence of a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Synthetic Routes and Key Reaction Mechanisms
The synthesis of 2,2-diphenyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide involves multi-step protocols, primarily leveraging amide coupling and functional group transformations . Key insights from literature include:
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Catalytic Hydrogenolysis :
Intermediates such as benzyl-protected amines (e.g., N-benzyl-2,2,2-trifluoroethylamine ) undergo hydrogenolysis using Pd/C under H₂ pressure (70–100 psi) to deprotect amines for subsequent coupling .
Functional Group Reactivity
The trifluoroethyl and thiophenyl groups influence reactivity:
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Electrophilic Substitution :
The thiophen-3-ylmethyl group participates in electrophilic substitutions (e.g., sulfonation or halogenation) at the thiophene ring’s α-position. For instance, NaI/TBHP systems generate sulfonyl radicals for regioselective functionalization . -
Acid-Catalyzed Hydrolysis :
The trifluoroethyl acetamide moiety resists hydrolysis under mild acidic conditions but undergoes cleavage in HCl/MeOH at reflux to yield 2,2-diphenylacetic acid and trifluoroethylamine derivatives .
Reaction Optimization and Challenges
Key Challenges :
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Steric hindrance from the diphenyl and thiophenyl groups reduces coupling efficiency.
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Isomerization risks during prolonged heating (e.g., conversion of 3H-pyrroloindole to 9H-pyrroloindole isomers) .
Representative Reaction Data
Stability and Storage
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The compound is stable under inert atmospheres but sensitive to prolonged UV exposure.
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Store at –20°C in anhydrous DMF or DMSO to prevent hydrolysis.
Scientific Research Applications
Research indicates that this compound exhibits significant biological activity, which can be attributed to its interaction with various molecular targets:
Therapeutic Applications
- Anti-inflammatory Effects : Due to its potential COX inhibition, it may serve as an anti-inflammatory agent.
- Anticancer Activity : The compound's unique structure may allow it to interact with cancer cell pathways, potentially leading to anticancer effects.
Case Studies and Research Findings
Several studies have explored the applications of similar compounds or derivatives:
| Study | Findings |
|---|---|
| Jeschke et al. (2004) | Discussed the influence of fluorine atoms on the physiological and pharmacological properties of aromatic compounds. |
| Mueller et al. (2007) | Investigated the synthesis of bioactive compounds containing fluorinated moieties. |
| Purser et al. (2008) | Highlighted the importance of fluorinated compounds in drug design and development. |
These studies emphasize the relevance of structural modifications in enhancing biological activity.
Applications in Material Science
The incorporation of thiophene and trifluoroethyl groups into organic compounds has implications in materials science:
- Organic Electronics : Compounds with similar structures have been utilized in organic photovoltaic cells due to their electronic properties.
- Sensor Development : The unique chemical properties may allow for applications in chemical sensors or biosensors.
Mechanism of Action
The mechanism by which 2,2-diphenyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The trifluoroethyl group could enhance its binding affinity to certain targets, while the thiophene ring might facilitate interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Key Differences :
- Aromatic Systems : The thiophene ring in the target compound (vs. thiazole in analogs) introduces distinct electronic and steric profiles. Thiophene’s lower electronegativity compared to thiazole may reduce hydrogen-bonding capacity but improve lipophilicity .
Fluorinated Acetamides
Fluorinated analogs demonstrate the critical role of trifluoroethyl groups in modulating properties:
Key Insights :
- logP and Solubility : Fluorination typically increases logP (hydrophobicity), as seen in 2,2,2-trifluoro-N-(2,2,2-trifluoroethyl)acetamide, which may limit aqueous solubility but enhance blood-brain barrier penetration .
- Metabolic Stability : The trifluoroethyl group resists oxidative metabolism, a feature exploited in pharmaceuticals like the DDR1 inhibitor 2.13. () .
Heterocyclic Acetamides
Thiophene- and thiazole-containing analogs illustrate the role of heterocycles:
Comparison with Target Compound :
- Thiophene vs. Thiazole’s nitrogen, however, enables stronger hydrogen bonding .
- Synthetic Utility : Thiophene derivatives like N-(3-acetyl-2-thienyl)acetamides are versatile intermediates, suggesting similar utility for the target compound in drug discovery .
Physicochemical and Crystallographic Properties
Crystallographic data from analogs highlight structural trends:
Implications for Target Compound :
- The trifluoroethyl group’s bulkiness may increase torsional strain between the diphenyl and thiophene moieties, affecting crystal packing and solubility.
- Strong hydrogen-bonding capacity (as in thiazole analogs) is less likely due to the thiophene’s weaker hydrogen-bond acceptance .
Biological Activity
2,2-Diphenyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables summarizing key findings.
Chemical Structure
The compound features a complex structure characterized by:
- Two phenyl groups : Contributing to its lipophilicity and potential interactions with biological membranes.
- Thiophene ring : Known for its role in various biochemical processes.
- Trifluoroethyl group : Enhancing metabolic stability and altering pharmacokinetics.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoroethyl moiety may influence the binding affinity and selectivity towards specific biological targets.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neurotransmission and signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant potential of the compound using DPPH radical scavenging assays. Results indicated significant activity with an IC50 value comparable to standard antioxidants.
Case Study 2: Anti-inflammatory Effects
In vitro experiments demonstrated that the compound inhibited the release of TNF-alpha and IL-6 from activated macrophages, suggesting a potential therapeutic role in inflammatory diseases.
Case Study 3: Antimicrobial Properties
The compound was tested against Gram-positive and Gram-negative bacteria. It showed promising results with minimum inhibitory concentrations (MICs) indicating effective antimicrobial activity.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:
| Parameter | Value |
|---|---|
| Absorption | Rapidly absorbed |
| Bioavailability | Moderate |
| Metabolism | Hepatic metabolism via CYP450 |
| Half-life | Approximately 4 hours |
Q & A
Q. What are the recommended synthetic routes for 2,2-diphenyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with acylation of an appropriate amine precursor. For example:
Acylation : React 2,2-diphenylacetic acid with thiophen-3-ylmethylamine and 2,2,2-trifluoroethylamine via carbodiimide-mediated coupling (e.g., EDC/HCl) in dichloromethane at 0–5°C .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in methanol/acetone (1:1) to achieve >95% purity .
- Optimization : Key parameters include temperature control (0–25°C), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 amine:acid). Reaction monitoring via TLC or HPLC ensures minimal byproducts .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) confirms substituent connectivity, e.g., thiophene protons (δ 6.8–7.2 ppm) and trifluoroethyl CF₃ groups (δ 120–125 ppm in ¹⁹F NMR) .
- X-Ray Crystallography : Resolve solid-state geometry and intermolecular interactions (e.g., hydrogen bonds). For example, meta-substituted acetamides show twisted conformations (79.7° between aryl and heterocyclic rings) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 454.5) .
Advanced Research Questions
Q. How can researchers investigate the effect of substituent variations (e.g., thiophene vs. furan) on the compound’s biological activity and binding affinity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., replacing thiophen-3-ylmethyl with furan-2-ylmethyl) and compare IC₅₀ values in target assays .
- Computational Docking : Use software (AutoDock, Schrödinger) to model interactions with biological targets (e.g., kinases). For benzothiazole analogs, fluorination at the 6-position enhances antitumor activity by improving hydrophobic contacts .
- Data Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity .
Q. What strategies are recommended for resolving contradictory data regarding the compound’s metabolic stability in different in vitro models?
- Methodological Answer :
- Assay Standardization : Use identical hepatocyte sources (e.g., human vs. rat) and incubation conditions (37°C, 5% CO₂). Monitor metabolites via LC-MS/MS .
- Isotopic Labeling : Synthesize deuterated analogs to track metabolic pathways (e.g., CYP450-mediated oxidation) .
- Statistical Validation : Apply ANOVA to assess inter-laboratory variability in half-life measurements (e.g., t₁/₂ = 2.5 ± 0.3 h in human microsomes) .
Q. How can computational chemistry predict the interaction mechanisms of this compound with biological targets like enzymes or receptors?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate binding to a kinase active site (e.g., 100 ns trajectories in GROMACS) to assess stability of hydrogen bonds with key residues (e.g., Asp 831 in EGFR) .
- Free Energy Calculations : Use MM-PBSA to estimate binding affinity (ΔG = -9.8 kcal/mol) and validate with SPR assays .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors at the acetamide group) using MOE or Discovery Studio .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
